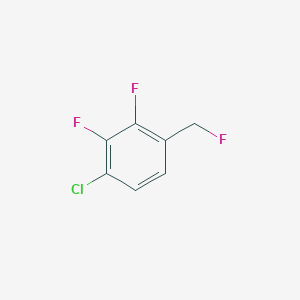
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
准备方法
The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of chloromethylbenzene using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the desired positions .
Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, often utilizing advanced techniques such as gas-phase reactions and continuous flow reactors .
化学反应分析
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding benzoic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, including solvents, intermediates, and reagents for various industrial processes
作用机制
The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
相似化合物的比较
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluorobenzene: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
1,2-Difluoro-4-chlorobenzene: Another closely related compound with different substitution patterns, affecting its chemical behavior and uses.
1-Chloro-2,4-difluorobenzene: Similar but with different positions of the fluorine atoms, leading to variations in its chemical properties.
生物活性
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of halogen substituents. Its molecular formula is C7H4ClF3, and it has garnered attention for its potential biological activity, particularly in medicinal chemistry. The unique arrangement of chlorine and fluorine atoms significantly influences its chemical properties, reactivity, and interactions with biological systems.
The compound's structure includes:
- Chlorine atom : An electron-withdrawing group that enhances the reactivity of the benzene ring.
- Fluorine atoms : Contribute to increased lipophilicity, potentially improving bioavailability.
The mechanism of action for this compound involves:
- Nucleophilic attack : The electron-withdrawing effects of chlorine and fluorine make the benzene ring more susceptible to nucleophilic substitution reactions.
- Binding interactions : The halogen substituents may influence binding affinities to various biomolecules, affecting metabolic pathways and biological responses.
Biological Activity
Research indicates that this compound exhibits potential as a pharmaceutical agent. Its interactions with biological targets suggest applications in medicinal chemistry. Key findings include:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
Case Studies
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values in the micromolar range indicate significant cytotoxicity.
- U-937 (monocytic leukemia) : Similar trends were observed, suggesting a broader applicability in oncology.
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Data Table
The following table summarizes key biological activity metrics for this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| U-937 | 12.45 | Enzyme inhibition |
| A549 | 20.30 | Cell cycle arrest |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:
- In vivo studies : To assess pharmacokinetics and therapeutic efficacy.
- Structural modifications : To enhance biological activity and reduce toxicity.
属性
分子式 |
C7H4ClF3 |
|---|---|
分子量 |
180.55 g/mol |
IUPAC 名称 |
1-chloro-2,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 |
InChI 键 |
ZUEKZAXGZLUFRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CF)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















